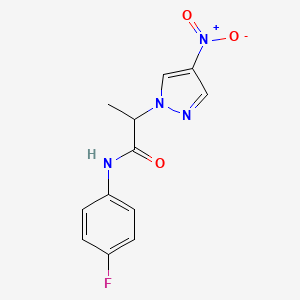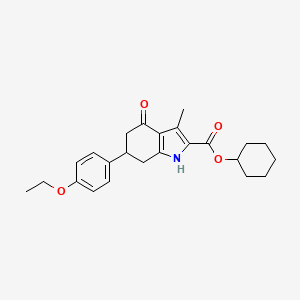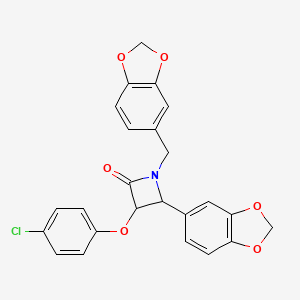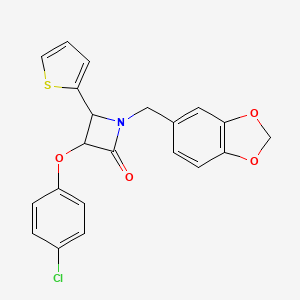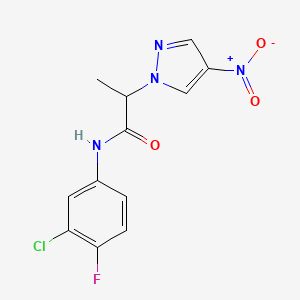
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide
説明
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide, also known as CFNP, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research.
作用機序
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide works by targeting the AKT/mTOR signaling pathway, which is involved in cell growth and survival. This compound inhibits the activity of AKT and mTOR, leading to the inhibition of cell growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant anti-tumor activity in various cancer cell lines. In addition, this compound has been shown to inhibit the growth of cancer cells in vivo, suggesting its potential use as an anti-cancer agent. This compound has also been found to have low toxicity in normal cells, indicating its potential as a safe and effective anti-cancer drug.
実験室実験の利点と制限
One advantage of N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide is its ability to inhibit the growth of cancer cells in various cancer cell lines. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in lab experiments. In addition, further studies are needed to determine the optimal dosage and administration of this compound for its use as an anti-cancer agent.
将来の方向性
There are several future directions for N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide research, including the development of more effective and stable formulations of this compound, the investigation of this compound's potential use in combination with other anti-cancer agents, and the exploration of this compound's potential use in other diseases such as Alzheimer's and Parkinson's disease.
In conclusion, this compound has shown promising results in medical research as an anti-cancer agent with low toxicity in normal cells. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential use in other diseases.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)propanamide has been investigated for its potential use in medical research, particularly in the field of cancer treatment. Studies have shown that this compound has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN4O3/c1-7(17-6-9(5-15-17)18(20)21)12(19)16-8-2-3-11(14)10(13)4-8/h2-7H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBYTVASIHQQJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4304935.png)
![ethyl 4-(1',3',4,6-tetraoxo-3-phenyl-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl)benzoate](/img/structure/B4304943.png)
![N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4304946.png)
![ethyl 3-(4-methylphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoate](/img/structure/B4304948.png)
![2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4304949.png)
![2-[(4-hydroxypyrimidin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4304957.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(3-chlorophenyl)propanoic acid](/img/structure/B4304962.png)
![ethyl 4-(2,5-dimethylphenyl)-6-{[(4-methoxyphenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4304965.png)
![N-(3-bromophenyl)-4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B4304966.png)
![5-[(2-fluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304987.png)
